Cas no 1566322-22-2 (ethyl2-(1H-1,2,3-triazol-1-yl)ethylamine)

ethyl2-(1H-1,2,3-triazol-1-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,3-Triazole-1-ethanamine, N-ethyl-
- ethyl2-(1H-1,2,3-triazol-1-yl)ethylamine
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- MDL: MFCD26881799
- Inchi: 1S/C6H12N4/c1-2-7-3-5-10-6-4-8-9-10/h4,6-7H,2-3,5H2,1H3
- InChI Key: XZLTTZFKHFSKOV-UHFFFAOYSA-N
- SMILES: N1(CCNCC)C=CN=N1
ethyl2-(1H-1,2,3-triazol-1-yl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-242678-1.0g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
Enamine | EN300-242678-5g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 5g |
$2028.0 | 2023-09-15 | ||
Enamine | EN300-242678-2.5g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
Enamine | EN300-242678-0.25g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
Enamine | EN300-242678-5.0g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 5.0g |
$2028.0 | 2024-06-19 | |
Enamine | EN300-242678-10.0g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 10.0g |
$3007.0 | 2024-06-19 | |
Enamine | EN300-242678-1g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 1g |
$699.0 | 2023-09-15 | ||
Enamine | EN300-242678-10g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 10g |
$3007.0 | 2023-09-15 | ||
Enamine | EN300-242678-0.05g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
Enamine | EN300-242678-0.5g |
ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine |
1566322-22-2 | 95% | 0.5g |
$671.0 | 2024-06-19 |
ethyl2-(1H-1,2,3-triazol-1-yl)ethylamine Related Literature
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on ethyl2-(1H-1,2,3-triazol-1-yl)ethylamine
Ethyl 2-(1H-1,2,3-Triazol-1-yl)ethylamine (CAS No. 1566322-22-2): A Versatile Building Block in Modern Chemistry
The compound ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine (CAS No. 1566322-22-2) has emerged as a critical intermediate in pharmaceutical and materials science due to its unique structural features. This molecule combines an ethylamine backbone with a 1,2,3-triazole ring, offering exceptional versatility in synthetic applications. Researchers increasingly favor this compound for its compatibility with click chemistry reactions, particularly in drug discovery and polymer modification.
Recent studies highlight the growing importance of triazole-containing compounds in addressing contemporary challenges like targeted drug delivery and biodegradable materials. The ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine structure provides ideal geometry for molecular recognition, making it valuable for designing enzyme inhibitors and receptor modulators. Its hydrogen bonding capacity and dipole moment characteristics contribute to enhanced binding affinity in biological systems.
In pharmaceutical applications, this compound serves as a privileged scaffold for antibacterial agents and anticancer drug candidates. The triazole moiety's metabolic stability improves pharmacokinetic profiles, while the ethylamine tail allows for straightforward derivatization. Current research explores its potential in COVID-19 therapeutics, particularly as a linker for protease inhibitor conjugates, responding to the global demand for antiviral solutions.
The materials science field utilizes ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine as a functional monomer for advanced polymers. Its ability to form metal-organic frameworks (MOFs) with transition metals enables applications in gas storage and molecular separation technologies. The compound's thermal stability (decomposition temperature >200°C) makes it suitable for high-performance materials in aerospace and electronics industries.
Synthetic accessibility remains a key advantage of CAS 1566322-22-2, with most protocols employing copper-catalyzed azide-alkyne cycloaddition (CuAAC). Recent process optimizations have achieved yields exceeding 85% while reducing heavy metal contamination concerns. Green chemistry approaches now utilize biodegradable catalysts and aqueous reaction media, aligning with sustainable development goals.
Analytical characterization of ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine typically involves LC-MS (showing [M+H]+ peak at m/z 155.1) and 1H NMR (characteristic signals at δ 7.76 ppm for triazole proton). The compound exhibits good solubility in polar solvents (water solubility >50 mg/mL at 25°C) but requires anhydrous storage conditions to prevent amine group degradation.
Market trends indicate growing demand for triazole-based intermediates, with ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine experiencing 12% annual growth in research applications. Pharmaceutical companies particularly value its role in developing next-generation antibiotics against resistant strains. The compound's compatibility with automated synthesis platforms has further increased its adoption in high-throughput screening programs.
Environmental and safety assessments classify CAS 1566322-22-2 as relatively benign, with LD50 values >2000 mg/kg in rodent studies. Proper handling requires standard laboratory precautions, including ventilation and personal protective equipment. The compound's low ecotoxicity profile makes it attractive for green chemistry applications compared to traditional amine derivatives.
Future research directions focus on expanding the utility of ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine in bioconjugation chemistry and smart materials. Emerging applications include photoswitchable compounds for optogenetics and self-healing polymers. The compound's structural flexibility continues to inspire innovations across chemical biology and nanotechnology fields.
For researchers sourcing ethyl 2-(1H-1,2,3-triazol-1-yl)ethylamine, quality specifications typically require ≥98% purity (HPLC), with strict controls on residual solvents and heavy metals. Reputable suppliers provide comprehensive analytical certificates and stability data to support regulatory submissions. Custom derivatization services are increasingly available to meet specialized research needs.
The scientific community recognizes 1566322-22-2 as a valuable tool for medicinal chemistry optimization and materials innovation. Its balanced properties between reactivity and stability, combined with straightforward synthetic routes, ensure its continued prominence in academic and industrial research. Ongoing studies promise to unlock further applications in energy storage, biomedical devices, and catalytic systems.
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